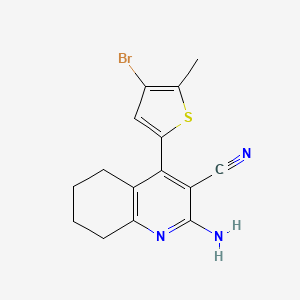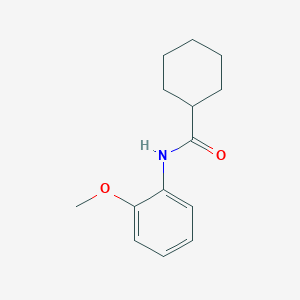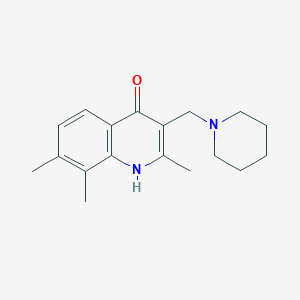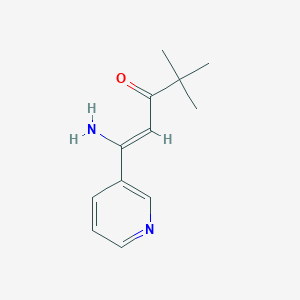![molecular formula C19H23N3O3 B5602214 N'-(3-methoxybenzylidene)-4-[(4-methoxyphenyl)amino]butanohydrazide](/img/structure/B5602214.png)
N'-(3-methoxybenzylidene)-4-[(4-methoxyphenyl)amino]butanohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related compounds typically involves condensation reactions between appropriate aldehydes and hydrazides in the presence of an acid catalyst. For example, a related compound, N'-(4-Methoxybenzylidene)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carbohydrazide, was synthesized with an 88% yield from a reaction of 5-methyl-1-phenyl-1H-1,2,3-triazole-4-carbohydrazide and 4-methoxybenzaldehyde in ethanol under reflux (Alotaibi et al., 2018).
Molecular Structure Analysis
Molecular structure analysis is crucial for understanding the compound's properties and reactivity. Single-crystal X-ray diffraction is a common technique used to elucidate the structure of these compounds. For instance, N'-(5-Bromo-2-hydroxy-3-methoxybenzylidene)-4-methoxybenzohydrazide was characterized using X-ray single-crystal determination, revealing the molecule's crystal system and molecular configuration (Zhu & Qiu, 2011).
Chemical Reactions and Properties
The reactivity and chemical properties of these compounds can vary significantly depending on their structure. For example, the Schiff base formation is a common reaction involving the condensation of an aldehyde with a hydrazide. These reactions are often sensitive to the substituents on both the aldehyde and hydrazide components, affecting the yield and properties of the final product.
Physical Properties Analysis
The physical properties, including melting points, solubility, and crystalline form, can provide insights into the compound's potential applications. For instance, the synthesis and analysis of (E)-N'-(4-methoxybenzylidene)-5-methyl-1H-pyrazole-3-carbohydrazide dihydrate showed specific physical properties determined by FT-IR, FT-Raman, and UV-Vis spectroscopy, highlighting the importance of such analyses in characterizing these compounds (Govindarasu et al., 2015).
科学的研究の応用
Bioactive Potential and DNA Interaction
One study focused on synthesizing and characterizing Schiff base compounds, including those related to N'-(3-methoxybenzylidene)-4-[(4-methoxyphenyl)amino]butanohydrazide, for their bioactive potential. These compounds exhibited significant antibacterial, antifungal, antioxidant, cytotoxic activities, and enzymatic inhibition properties. Furthermore, their interaction with Salmon sperm DNA suggested a strong binding affinity through an intercalation mode, indicating potential applications in genetic research and drug design (Sirajuddin, Uddin, Ali, & Tahir, 2013).
Structural Insights
Another study provided structural elucidation of a similar compound, "N'-(4-Methoxybenzylidene)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carbohydrazide," highlighting the importance of structural analysis in understanding the compound's bioactive properties. Such insights can guide the synthesis of novel derivatives with enhanced biological activities (Alotaibi et al., 2018).
Antioxidant and Anticancer Activities
Research into the antioxidant behavior of similar Schiff bases and their tautomers has revealed that these compounds exhibit significant antioxidant activity, which can be modulated by solvent environment and structural modifications. This suggests their potential as therapeutic agents for managing oxidative stress-related diseases (Ardjani & Mekelleche, 2017).
Additionally, derivatives of 4-amino-3-(p-methoxybenzyl)-4,5-dihydro-1,2,4-triazole-5-one have been studied for their anticancer activities against various cancer cell lines, indicating the potential of these compounds in cancer therapy (Bekircan, Kucuk, Kahveci, & Bektaş, 2008).
Enzymatic Inhibition
Compounds derived from 2-[3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazol-4-yl]acetohydrazide have shown promising results in inhibiting lipase and α-glucosidase enzymes. These findings suggest potential applications in developing treatments for metabolic disorders such as obesity and diabetes (Bekircan, Ülker, & Menteşe, 2015).
特性
IUPAC Name |
4-(4-methoxyanilino)-N-[(E)-(3-methoxyphenyl)methylideneamino]butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3/c1-24-17-10-8-16(9-11-17)20-12-4-7-19(23)22-21-14-15-5-3-6-18(13-15)25-2/h3,5-6,8-11,13-14,20H,4,7,12H2,1-2H3,(H,22,23)/b21-14+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZEBLETZMORSGB-KGENOOAVSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NCCCC(=O)NN=CC2=CC(=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)NCCCC(=O)N/N=C/C2=CC(=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![methyl 4-{5-[(2-methoxybenzyl)thio]-1H-tetrazol-1-yl}benzoate](/img/structure/B5602136.png)

![2-(1-naphthyl)-N'-{[5-(4-nitrophenyl)-2-furyl]methylene}acetohydrazide](/img/structure/B5602149.png)
![6-(3,5-dimethyl-1H-pyrazol-1-yl)[1,2,4]triazolo[4,3-b]pyridazine-3(2H)-thione](/img/structure/B5602154.png)
![methyl 3-({[(4-chlorobenzyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5602178.png)
![3-chloro-5-methoxy-4-[(4-nitrobenzyl)oxy]benzaldehyde oxime](/img/structure/B5602182.png)

![7-fluoro-2-methyl-N-1-oxaspiro[4.4]non-3-yl-4-quinolinecarboxamide](/img/structure/B5602199.png)
![4-bromo-N-{1-[2-(diethylamino)ethyl]-1H-benzimidazol-2-yl}benzamide](/img/structure/B5602206.png)

![7-(2-methoxyethyl)-3-methyl-8-[(4-methyl-1,3-thiazol-2-yl)thio]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5602235.png)
![3-(1-ethyl-1H-imidazol-2-yl)-1-{[2-(methylthio)-1,3-thiazol-4-yl]carbonyl}piperidine](/img/structure/B5602239.png)
![7-{[1-(ethoxyacetyl)piperidin-4-yl]carbonyl}-3,5-dimethyl-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B5602246.png)